NSC-311068
Overview
Description
NSC-311068: is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted at the 4-position with a thio group attached to a 2,4-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC-311068 typically involves the nucleophilic substitution reaction of a pyrimidine derivative with a 2,4-dinitrophenyl thio compound. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The reaction may require a base such as potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: NSC-311068 can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: NSC-311068 is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The dinitrophenyl group is known for its ability to form stable complexes with proteins, making it useful in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their antimicrobial, antiviral, and anticancer properties. The presence of the dinitrophenyl group may enhance the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of NSC-311068 involves its interaction with molecular targets through its thio and dinitrophenyl groups. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the dinitrophenyl group can engage in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
- Pyrimidine, 4-[(2,4-dinitrophenyl)amino]-
- Pyrimidine, 4-[(2,4-dinitrophenyl)oxy]-
- Pyrimidine, 4-[(2,4-dinitrophenyl)methyl]-
Comparison: NSC-311068 is unique due to the presence of the thio group, which imparts distinct chemical reactivity compared to its amino, oxy, and methyl analogs. The thio group can participate in specific reactions such as thiol-disulfide exchange, which is not possible with the other substituents. This unique reactivity makes this compound a valuable compound in both synthetic and biological applications.
Properties
CAS No. |
73768-68-0 |
---|---|
Molecular Formula |
C10H6N4O4S |
Molecular Weight |
278.25 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H6N4O4S/c15-13(16)7-1-2-9(8(5-7)14(17)18)19-10-3-4-11-6-12-10/h1-6H |
InChI Key |
SLHSCOLZKJZFFU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC=C2 |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC=C2 |
Appearance |
Solid powder |
73768-68-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-311068; NSC 311068; NSC311068 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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